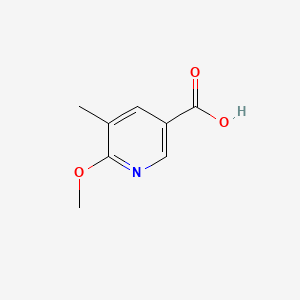

6-Methoxy-5-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXUPIMYYIFYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738717 | |

| Record name | 6-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211531-94-0 | |

| Record name | 6-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. As a structural analog of nicotinic acid (Vitamin B3), it holds potential for investigation in various therapeutic areas, particularly those influenced by nicotinic acid receptors and related signaling pathways. This document provides a technical guide to its basic chemical and physical properties, methodologies for their experimental determination, and an overview of the potential biological context based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, a combination of established chemical information and predictive models is presented.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-methoxy-5-methylpyridine-3-carboxylic acid | - |

| CAS Number | 1211531-94-0 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Predicted Melting Point | 180-190 °C | Predicted |

| Predicted Boiling Point | 345.6 ± 22.0 °C at 760 mmHg | Predicted |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | Predicted |

| Predicted pKa | ~4.5-5.0 (acidic), ~2.0-2.5 (basic) | Predicted |

| Predicted logP | 1.2 ± 0.3 | Predicted |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds and can be adapted as necessary.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Solubility Determination

Principle: The solubility of the compound is assessed in various solvents to understand its polarity and potential for formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) and place it into a test tube.

-

Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the solubility can be quantified by gradually adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa, adding the titrant in small, precise increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

logP Determination by Shake-Flask Method

Principle: The partition coefficient (logP) between an aqueous and an immiscible organic phase (typically n-octanol and water) is a measure of the compound's lipophilicity.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely (centrifugation can aid this process).

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Potential Signaling Pathways

While no specific biological activity or signaling pathways have been reported for this compound, its structural similarity to nicotinic acid suggests that it may interact with related biological targets. Nicotinic acid is known to exert its effects through several mechanisms, most notably by acting as a ligand for nicotinic acid receptors (GPR109A and GPR109B).

Activation of these G-protein coupled receptors can initiate a cascade of intracellular events. For instance, in adipocytes, activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.

Furthermore, nicotinic acid and its derivatives can be converted intracellularly to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including PARPs and sirtuins.

Given its structure, this compound could potentially act as an agonist or antagonist at nicotinic acid receptors, or it may be metabolized to influence intracellular NAD+ levels. Experimental validation is required to determine its specific biological activities.

Visualizations

Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: Potential signaling pathway of a nicotinic acid analog via the GPR109A receptor and its metabolic fate.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-5-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 6-Methoxy-5-methylnicotinic acid. Due to the limited availability of experimental data for this specific compound, this document combines established information with predicted values and adapted experimental protocols based on structurally related nicotinic acid derivatives. All non-experimental data is clearly indicated as such. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering structured data, detailed methodologies, and visual representations of relevant chemical and biological pathways.

Physicochemical Characteristics

While experimental data for this compound is not extensively available in the public domain, its fundamental properties can be cataloged. The following tables summarize the known and estimated physicochemical characteristics.

General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| IUPAC Name | 6-methoxy-5-methylpyridine-3-carboxylic acid | - |

| CAS Number | 1211531-94-0 | [1][2][3] |

| Canonical SMILES | COC1=NC=C(C=C1C)C(=O)O | - |

Predicted Physical Properties

Disclaimer: The following values are computationally predicted or estimated based on the properties of structurally similar compounds, such as 6-methylnicotinic acid, and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 190 - 215 | Based on the melting point of 6-methylnicotinic acid (210-213 °C) and considering the influence of the methoxy group.[4][5] |

| Boiling Point (°C) | ~260 at 760 mmHg | Estimated based on related structures. Subject to decomposition at higher temperatures. |

| pKa | 2.5 - 4.5 | The carboxylic acid pKa is influenced by the electron-withdrawing pyridine ring. The pyridine nitrogen pKa will be lower due to the carboxylic acid group.[6][7] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol). | Based on the general solubility of nicotinic acid derivatives.[8] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These protocols are adapted from established methods for the synthesis and analysis of other substituted nicotinic acids.[9][10][11]

Synthesis of this compound

A plausible synthetic route involves the oxidation of a suitable precursor, such as 5-ethyl-2-methoxypyridine, followed by esterification and subsequent hydrolysis.

Reaction Scheme:

-

Step 1: Oxidation of 5-ethyl-2-methoxypyridine to 6-methoxynicotinic acid.

-

Step 2: Esterification of 6-methoxynicotinic acid.

-

Step 3: Introduction of the methyl group at the 5-position.

-

Step 4: Hydrolysis of the ester to yield this compound.

Materials and Reagents:

-

5-ethyl-2-methoxypyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Methylating agent (e.g., methyl iodide)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxidation: Dissolve 5-ethyl-2-methoxypyridine in an appropriate solvent (e.g., a mixture of pyridine and water). Add a solution of potassium permanganate dropwise while maintaining the temperature below 40°C. After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water. Acidify the filtrate with concentrated H₂SO₄ to precipitate the crude 6-methoxynicotinic acid. Filter the product and dry.

-

Esterification: To a solution of 6-methoxynicotinic acid in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of 6-methoxynicotinic acid.

-

Methylation: Prepare a solution of LDA in anhydrous THF at -78°C. To this, add a solution of the methyl ester of 6-methoxynicotinic acid in THF dropwise. After stirring for 1 hour at -78°C, add methyl iodide and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

-

Hydrolysis: Dissolve the methylated ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture at reflux for 2-4 hours. Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with concentrated HCl to precipitate the final product, this compound. Filter the solid, wash with cold water, and dry under vacuum.

Caption: Proposed Synthesis Workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and concentration of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (if a pure standard is available) in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the synthesized product in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the peak area of this compound in the chromatograms. Use the calibration curve to calculate the concentration and purity of the sample.

References

- 1. This compound,(CAS# 1211531-94-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 6-Methoxy-5-Methyl-nicotinic acid [allbiopharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 5. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 6. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pickeringlabs.com [pickeringlabs.com]

- 11. chromatographyonline.com [chromatographyonline.com]

In-depth Technical Guide: 6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0) - A Compound with Limited Publicly Available Data

Researchers, scientists, and drug development professionals should be aware that, despite its availability from various chemical suppliers, there is a significant lack of in-depth technical and scientific information in the public domain regarding 6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0). This guide summarizes the available data and highlights the current knowledge gaps for this particular chemical entity.

Core Compound Properties

A review of supplier databases confirms the fundamental properties of this compound.

| Property | Value | Source |

| CAS Number | 1211531-94-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Purity (Typical) | 95% |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Data

Currently, there are no detailed, publicly available experimental protocols for the synthesis of this compound. While the compound is commercially available, indicating that synthesis routes exist, these are proprietary and not described in scientific literature or patents.

It is important to distinguish this compound from the structurally similar 6-methylnicotinic acid . Extensive research and patented synthesis methods are available for 6-methylnicotinic acid, often involving the oxidation of 5-ethyl-2-methylpyridine. However, these protocols are not directly applicable to the synthesis of this compound.

Biological Activity and Mechanism of Action

As of late 2025, no peer-reviewed studies detailing the biological activity, mechanism of action, or potential therapeutic applications of this compound have been identified. Online resources and safety data sheets classify it for "Research and Development use only" and not for medicinal or household applications.

Again, it is crucial to avoid conflating this compound with 6-methylnicotinic acid , which is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. There is no evidence to suggest that this compound shares this application or biological profile.

Signaling Pathways and Experimental Workflows

Due to the absence of research on its biological effects, there are no known signaling pathways associated with this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Conclusion for Researchers

This compound represents a chemical entity with a clear structural definition but a significant lack of associated scientific data. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While there is no established foundation of knowledge to build upon, any investigation into the synthesis, properties, and biological activity of this compound would be novel.

Future research efforts would be required to:

-

Develop and publish a reliable synthesis protocol.

-

Characterize its physicochemical properties in detail.

-

Conduct in vitro and in vivo studies to determine any biological activity.

-

Elucidate its mechanism of action if any activity is observed.

Until such data becomes available, the scientific community's understanding of this compound will remain limited to its basic chemical identity.

References

Elucidation of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of interest in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, necessitating a thorough characterization for any future applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize data from closely related analogs to illustrate the principles of spectroscopic analysis and structure determination.

Compound Profile

A summary of the key identifiers for this compound is presented below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1211531-94-0[1] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Chemical Structure |  |

Predicted Spectroscopic Data

Based on the analysis of analogous structures, the following tables outline the predicted spectroscopic data for this compound. This data serves as a benchmark for experimental verification.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (Pyridine) |

| ~8.0 | s | 1H | H-4 (Pyridine) |

| ~4.0 | s | 3H | OCH₃ |

| ~2.3 | s | 3H | CH₃ |

| ~11-12 | br s | 1H | COOH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | COOH |

| ~162 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~120 | C-3 (Pyridine) |

| ~54 | OCH₃ |

| ~18 | CH₃ |

Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 2950-2850 | C-H stretch (Aliphatic) |

| ~1700 (strong) | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C and C=N stretch (Pyridine ring) |

| ~1250, ~1050 | C-O stretch (Methoxy) |

Spectroscopic Data of Analogous Compounds

To provide a comparative basis, the following table summarizes experimental data for a closely related analog, 6-methylnicotinic acid.

Spectroscopic Data for 6-Methylnicotinic Acid

| Data Type | Key Observations |

| ¹H NMR | Signals corresponding to pyridine ring protons, a methyl group, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for pyridine ring carbons, a methyl carbon, and a carboxylic acid carbon. |

| Mass Spec. | Molecular ion peak corresponding to its molecular weight (137.14 g/mol ).[2] |

| IR | Characteristic absorptions for O-H (broad), C=O, and aromatic C-H and C=C/C=N stretches. |

Experimental Protocols

The structural elucidation of an organic molecule like this compound relies on a combination of spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Correlate the 2D NMR data to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion. Use the exact mass to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

References

Solubility Profile of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-methylnicotinic acid (CAS: 1211531-94-0). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a detailed, generalized experimental protocol for solubility determination, qualitative solubility information where available, and quantitative data for structurally related nicotinic acid derivatives to serve as a valuable reference for researchers. Additionally, this guide presents logical and experimental workflows through diagrams to aid in the practical application of these principles.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are of significant interest in pharmaceutical and chemical research due to their diverse biological activities. The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation development, and potential therapeutic applications. Understanding the solubility of this compound in various solvents is therefore a fundamental requirement for its scientific exploration.

Solubility Data for this compound

Solubility of Structurally Related Compounds

To provide a frame of reference for researchers, this section summarizes the available solubility data for nicotinic acid and 6-methylnicotinic acid, which are structurally similar to this compound. These data can offer insights into the potential solubility behavior of the target compound.

Table 1: Quantitative Solubility of 6-Methylnicotinic Acid

| Solvent | Solubility | Conditions |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility. |

This data is for 6-Methylnicotinic acid and should be used as a reference only.

Table 2: Qualitative and Quantitative Solubility of Nicotinic Acid

| Solvent | Solubility |

| Water | Sparingly soluble[2] |

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL |

| Dimethylformamide (DMF) | ~1 mg/mL |

| Ethanol | Soluble |

| Methanol | Slightly soluble[2] |

This data is for Nicotinic Acid and 6-Methylnicotinic acid and should be used as a reference only.

The general trend for nicotinic acid solubility is in the order of dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile[3][4].

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporating dishes or vials in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Evaporate the solvent to dryness.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on the analytical balance.

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty dish or vial.

-

Calculate the solubility in mg/mL or other desired units using the mass of the dissolved solid and the volume of the solution withdrawn.

-

Diagrams of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of pH on the solubility of an acidic compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Influence of pH on the solubility of a carboxylic acid.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides researchers with the necessary tools to approach this challenge. By referencing the solubility of related nicotinic acid derivatives and employing the detailed experimental protocol, scientists can systematically evaluate the solubility profile of this compound. The provided diagrams offer a clear visual representation of the practical and theoretical considerations involved in solubility assessment, thereby facilitating further research and development involving this compound.

References

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of a Niche Pyridine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid, with the CAS number 1211531-94-0 and molecular formula C8H9NO3, is a substituted pyridine carboxylic acid.[1][2][3] While detailed historical information regarding its initial discovery and specific developmental milestones is not extensively documented in publicly available scientific literature, its structural similarity to other nicotinic acid derivatives suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes and serve as scaffolds for the development of therapeutic agents.[4][5]

Physicochemical Properties

Quantitative data for this compound is scarce in the literature. The table below summarizes the basic molecular information.

| Property | Value | Reference |

| CAS Number | 1211531-94-0 | [1][2][3] |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [6] |

Synthesis and Discovery

The specific discovery and first reported synthesis of this compound are not well-documented in peer-reviewed journals. However, a patent for pyrazolopyridine derivatives as TTX-S blockers mentions the compound as being present in a product mixture resulting from a reaction, though a specific protocol for its isolation and characterization was not provided.[7]

A plausible synthetic route can be inferred from the availability of the corresponding aldehyde, 6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2).[2] The oxidation of an aldehyde to a carboxylic acid is a fundamental and well-established transformation in organic chemistry.

Postulated Synthetic Workflow

A logical approach to the synthesis of this compound would involve the oxidation of 6-Methoxy-5-methylnicotinaldehyde.

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the oxidation of a substituted nicotinaldehyde to the corresponding nicotinic acid is provided below as a representative example. This protocol is based on established chemical principles and would likely require optimization for this specific substrate.

General Protocol for the Oxidation of a Pyridine Aldehyde to a Carboxylic Acid:

Disclaimer: This is a generalized protocol and has not been specifically validated for 6-Methoxy-5-methylnicotinaldehyde. Appropriate safety precautions should be taken, and the reaction should be monitored closely.

Materials:

-

Substituted pyridine aldehyde (e.g., 6-Methoxy-5-methylnicotinaldehyde)

-

Oxidizing agent (e.g., potassium permanganate (KMnO4), Jones reagent, or Pinnick oxidation reagents like sodium chlorite)

-

Appropriate solvent (e.g., acetone, water, t-butanol)

-

Acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Illustrative Example using Pinnick Oxidation):

-

Dissolve the aldehyde (1 equivalent) in a suitable solvent such as t-butanol.

-

Add a phosphate buffer (e.g., NaH2PO4) and 2-methyl-2-butene as a chlorine scavenger.

-

Slowly add an aqueous solution of sodium chlorite (NaClO2, ~1.5 equivalents) to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological roles of its parent structure, nicotinic acid (Vitamin B3), are well-established, particularly its function as a precursor to the coenzymes NAD and NADP, which are essential in a vast array of cellular metabolic pathways. Derivatives of nicotinic acid are actively investigated for a wide range of therapeutic applications.[4][5] Further research would be required to determine if this compound possesses any significant biological properties.

Conclusion

References

- 1. 6-Methoxy-5-Methyl-nicotinic acid | 1211531-94-0 [amp.chemicalbook.com]

- 2. 827587-90-6,5-[(Morpholin-4-Yl)Carbonyl]Pyridin-2-Amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 35969-54-1(2-ethoxypyridine-3-carboxylic acid) | Kuujia.com [ar.kuujia.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-methylnicotinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. PYRAZOLOPYRIDINE DERIVATIVES AS TTX-S BLOCKERS - Patent 2914597 [data.epo.org]

The Evolving Landscape of Substituted Nicotinic Acids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their anti-inflammatory, anticancer, and antimicrobial potential. It is designed to equip researchers and drug development professionals with a comprehensive understanding of their therapeutic promise, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biological Activities and Quantitative Data

Substituted nicotinic acid derivatives have been extensively studied for various therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the potent anti-inflammatory and analgesic properties of substituted nicotinic acids. Many of these compounds exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Some derivatives also show a favorable gastric safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

| Compound ID | Substitution Pattern | Assay | Target/Marker | IC50 / % Inhibition / Other Metric | Reference |

| 4c | 2-(2-Bromophenylamino) | Carrageenan-induced paw edema | Edema | 62.2 ± 5.4% inhibition | [3] |

| 4d | 2-(4-Bromo-2-methylphenylamino) | Nitrite Assay (LPS-stimulated RAW 264.7) | Nitrite | Potent inhibition (MTT result: 86.109 ± 0.51) | [1] |

| 4f | 2-(2,4-Dichlorophenylamino) | Nitrite Assay (LPS-stimulated RAW 264.7) | Nitrite | Potent inhibition (MTT result: 119.084 ± 0.09) | [1] |

| 4h | 2-(2-Chloro-4-nitrophenylamino) | Nitrite Assay (LPS-stimulated RAW 264.7) | Nitrite | Potent inhibition | [1] |

| 5b | Thiazolidinone derivative | Nitrite Assay (LPS-stimulated RAW 264.7) | Nitrite | Potent inhibition | [1] |

| Compound 4c | 2-((4-chlorophenyl)(hydroxy)methyl) | COX-1 Inhibition | COX-1 | IC50: >100 µM | [4] |

| Compound 4c | 2-((4-chlorophenyl)(hydroxy)methyl) | COX-2 Inhibition | COX-2 | IC50: 0.08 µM | [4] |

| Compound 4f | 2-((4-fluorophenyl)(hydroxy)methyl) | COX-1 Inhibition | COX-1 | IC50: 16.8 µM | [4] |

| Compound 4f | 2-((4-fluorophenyl)(hydroxy)methyl) | COX-2 Inhibition | COX-2 | IC50: 0.07 µM | [4] |

Anticancer Activity

The anticancer potential of substituted nicotinic acids is a rapidly growing area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] One of the proposed mechanisms involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6]

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 3a | Pyridine-pyrimidine tricycle | A549 (Lung carcinoma) | 5.988 ± 0.12 | [7] |

| 3d | Thiazole derivative | MCF-7 (Breast cancer) | 43.4 | [7] |

| 4d | Thiazole derivative | MCF-7 (Breast cancer) | 39.0 | [7] |

| 3d | Thiazole derivative | MDA-MB-231 (Breast cancer) | 35.9 | [7] |

| 4d | Thiazole derivative | MDA-MB-231 (Breast cancer) | 35.1 | [7] |

| Compound 8d | Pyridine derivative | HCT-116 (Colon cancer) | 0.52 | [8] |

| Compound 8d | Pyridine derivative | HepG-2 (Liver cancer) | 1.40 | [8] |

Antimicrobial Activity

Substituted nicotinic acids have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell cycle and other essential cellular processes.[9]

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound 13 | Acylhydrazone with 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 | [10][11] |

| Compound 13 | Acylhydrazone with 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 3.91 | [10] |

| Compound 13 | Acylhydrazone with 5-nitrofuran | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | [10][11] |

| Compound 25 | 1,3,4-Oxadiazoline with 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | [10][11] |

| Compound 25 | 1,3,4-Oxadiazoline with 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | [10][11] |

| Compound 25 | 1,3,4-Oxadiazoline with 5-nitrofuran | Staphylococcus aureus MRSA ATCC 43300 | 15.62 | [10][11] |

| NC 3 | Thiocarbohydrazone derivative | Pseudomonas aeruginosa | 0.016 mM | [12] |

| NC 3 | Thiocarbohydrazone derivative | Klebsiella pneumoniae | 0.016 mM | [12] |

| NC 5 | Thiocarbohydrazone derivative | Gram-positive bacteria | 0.03 mM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of substituted nicotinic acids.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animal Preparation: Male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Compound Administration: Test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route offers a practical approach starting from commercially available materials.

Synthesis Overview

The synthesis of this compound is proposed via a two-step reaction sequence starting from 2-chloro-5-methylpyridine. The first step involves the oxidation of the methyl group at the 5-position to a carboxylic acid, yielding 6-chloro-5-methylnicotinic acid. The subsequent step is a nucleophilic aromatic substitution of the chloro group with a methoxy group to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Oxidation | 2-chloro-5-methylpyridine | 6-chloro-5-methylnicotinic acid | Potassium Permanganate (KMnO₄), Water | Water | 16 | 30 | ~60 |

| 2 | Methoxylation | 6-chloro-5-methylnicotinic acid | This compound | Sodium Methoxide (NaOMe), Methanol | Methanol | 12 | Reflux | >80 (Estimated) |

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-methylnicotinic acid from 2-chloro-5-methylpyridine

This protocol is adapted from the synthesis of similar nicotinic acid derivatives.

Materials:

-

2-chloro-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, add deionized water.

-

To the water, add 2-chloro-5-methylpyridine.

-

While stirring and maintaining the temperature between 25-35°C, slowly add potassium permanganate portion-wise over 4-5 hours.

-

After the addition is complete, maintain the reaction mixture at 30°C for 16 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

The crude product can be purified by recrystallization from ethanol to yield 6-chloro-5-methylnicotinic acid.

Step 2: Synthesis of this compound from 6-chloro-5-methylnicotinic acid

This is a standard nucleophilic aromatic substitution reaction.

Materials:

-

6-chloro-5-methylnicotinic acid

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-5-methylnicotinic acid in anhydrous methanol.

-

Add a stoichiometric excess of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The solvent will be removed under reduced pressure.

-

The resulting solid residue is the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 6-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Methoxy-5-methylnicotinic acid, a crucial step for ensuring the quality and reliability of subsequent research and development activities. The following methods are based on established chemical principles and common practices for the purification of nicotinic acid derivatives. Optimization may be required for specific sample matrices and impurity profiles.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug discovery. The purity of this compound is paramount for obtaining accurate biological and chemical data. This document outlines two primary methods for its purification: silica gel column chromatography and recrystallization. A general extraction protocol is also provided as a preliminary purification or work-up step.

Data Presentation

| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |

| Methyl 4-hydroxy-6-methylnicotinate | Silica Gel Column Chromatography | Dichloromethane/Methanol (20:1) | 88 | Not Specified | [1] |

| 4-bromo-6-methylnicotinate | Silica Gel Column Chromatography | Petroleum Ether/Ethyl Acetate (4:1) | 82 | Not Specified | [1] |

| 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide | Silica Gel Column Chromatography | Ethyl Acetate | 90 | Not Specified | [1] |

| 6-methylnicotinic acid | Recrystallization | Isopropyl alcohol | Not Specified | >98 | [2] |

| 5-methyl-nicotinic acid | pH adjustment and Recrystallization | Ethanol | Not Specified | 99.3 | [3] |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EA), Petroleum Ether (PE) or Hexanes

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a PE/EA mixture).

-

Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

-

Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH in DCM or EA in PE) to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

-

Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This can be done through small-scale solubility tests.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can increase the yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 3: General Extraction Workflow

This protocol describes a general liquid-liquid extraction procedure that can be used as a preliminary purification step. The pH of the aqueous phase can be adjusted to exploit the acidic nature of the carboxylic acid group.

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution.

-

To remove acidic impurities, wash with a basic solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated and move to the aqueous layer.

-

To remove basic impurities, wash with an acidic solution (e.g., dilute HCl). The target compound will remain in the organic layer.

-

-

Separation: Allow the layers to separate and drain the aqueous layer.

-

Back-Extraction (if necessary): If the target compound is in the aqueous layer, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 3-4 to precipitate the acid. Then, extract the precipitated acid back into an organic solvent.

-

Drying: Dry the organic layer containing the purified compound over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

Mandatory Visualization

The following diagrams illustrate the general workflows for the purification methods described.

Caption: Workflow for Purification by Column Chromatography.

Caption: Workflow for Purification by Recrystallization.

Caption: General Workflow for Liquid-Liquid Extraction.

References

Application Notes and Protocols for the Analysis of 6-Methoxy-5-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridinecarboxylic acid of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control of synthesis and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a putative metabolic pathway is presented based on the known metabolism of nicotinic acid.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound. HPLC-MS/MS is the preferred method for quantification in biological matrices due to its high sensitivity and selectivity. GC-MS can also be employed, particularly for purity testing and identification, often requiring derivatization of the analyte.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a robust and sensitive method for the quantification of this compound in complex mixtures such as plasma.[1][2] The methodology is based on the established analysis of nicotinic acid and its metabolites.[1][2][3]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (from Plasma) [1][2]

-

To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (Indicative)

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) or a Cyano (CN) column.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions (Indicative)

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ ion. Fragmentation will likely involve the loss of the carboxylic acid group and/or the methoxy group.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation: Expected Performance Parameters (Based on structurally related nicotinic acid analysis) [1][2]

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Accuracy (%) | 85 - 115 |

| Precision (%RSD) | < 15 |

| LLOQ | To be determined |

| ULOQ | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and purity assessment of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required. Silylation is a common derivatization technique for carboxylic acids.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Silylation)

-

Evaporate a solution containing the analyte to complete dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions (Indicative)

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS System: Mass Selective Detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Transfer Line Temperature: 280°C.

Data Presentation: Expected Mass Spectral Data

| Compound | Expected Key Fragments (m/z) |

| This compound (TMS derivative) | Molecular ion (M+), [M-15]+ (loss of CH₃), fragments corresponding to the derivatized carboxylic acid and the pyridine ring. |

Putative Metabolic Pathway

While the specific metabolic pathway of this compound has not been elucidated, it is plausible to hypothesize its metabolism based on the well-established pathways of nicotinic acid (Vitamin B3). Nicotinic acid is converted to nicotinamide adenine dinucleotide (NAD+) through a salvage pathway. It is possible that this compound could be similarly processed or act as an inhibitor or modulator of the enzymes involved in this pathway.

Caption: Putative metabolic pathway of nicotinic acid and potential interaction of this compound.

Experimental Workflows

The following diagrams illustrate the logical flow for the analysis of this compound.

Caption: HPLC-MS/MS analytical workflow.

Caption: GC-MS analytical workflow.

References

HPLC method for 6-Methoxy-5-methylnicotinic acid quantification

An High-Performance Liquid Chromatography (HPLC) method has been developed for the accurate quantification of 6-Methoxy-5-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure. The protocol detailed below provides a comprehensive guide for sample preparation, instrument setup, and data analysis.

Application Note

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A validated analytical method for its quantification is essential for quality control, process monitoring, and stability testing. This application note describes a reversed-phase HPLC method with UV detection that offers excellent linearity, accuracy, and precision for the determination of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. The acidic nature of the mobile phase ensures the analyte is in its protonated form, leading to optimal retention and peak shape on the reversed-phase column. Detection is performed at a UV wavelength selected to provide maximum sensitivity for this compound. While the optimal wavelength should be experimentally determined, a common wavelength for nicotinic acid derivatives is around 260 nm.[1]

Method Performance

This method demonstrates good linearity over a typical concentration range, with a correlation coefficient (R²) greater than 0.999. The limits of detection (LOD) and quantification (LOQ) are suitable for the analysis of bulk drug substances and intermediates. The precision of the method, expressed as the relative standard deviation (RSD), is typically below 2% for replicate injections.

Experimental Protocol

1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

-

Data acquisition and processing software.

-

-

Chromatographic Column:

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

-

Phosphoric acid (H₃PO₄) (analytical grade).

-

This compound reference standard.

-

2. Preparation of Solutions

-

Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile, 70:30 v/v):

-

Dissolve 2.72 g of KH₂PO₄ in 700 mL of HPLC grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Add 300 mL of acetonitrile.

-

Mix thoroughly and degas before use.

-

-

Diluent (Methanol:Water, 50:50 v/v):

-

Mix 500 mL of methanol with 500 mL of water.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution:

-

Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.[2]

-

3. HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0):Acetonitrile (70:30) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 263 nm |

| Run Time | 10 minutes |

4. Data Analysis

-

Inject the working standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

Calculate the concentration of this compound in the sample solution using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Precision (%RSD, n=6) | < 2.0 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6-Methoxy-5-methylnicotinic acid.

This document provides a detailed protocol for the quantitative analysis of this compound in a given sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, derivatization, and the instrumental parameters for the GC-MS system.

Introduction

This compound is a substituted pyridine carboxylic acid, a class of compounds with significant interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of such molecules is crucial for drug development, pharmacokinetic studies, and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4][5] This application note details a robust method involving a two-step derivatization process (methoximation followed by silylation) for the analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented below. This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting the analyte from an aqueous matrix such as plasma or urine.

-

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

6 M Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Ethyl acetate (HPLC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Centrifuge tubes (15 mL)

-

Mechanical shaker

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 1 mL of the sample into a 15 mL centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Acidify the sample to a pH of less than 2 by adding 100 µL of 6 M HCl to protonate the carboxylic acid group.

-

Add 0.5 g of NaCl to increase the ionic strength of the aqueous phase and improve extraction efficiency.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and shake vigorously for 10 minutes on a mechanical shaker.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

-

2. Derivatization

To increase the volatility of this compound for GC-MS analysis, a two-step derivatization process is employed.[6]

-

Step 1: Methoximation

-

Reagent: Methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Procedure:

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

-

Vortex the mixture for 1 minute.

-

Incubate at 60°C for 30 minutes to convert any carbonyl groups to their methoxime derivatives, which stabilizes the molecule.[4]

-

-

-

Step 2: Silylation

-

Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

After the methoximation step, add 100 µL of MSTFA + 1% TMCS to the reaction vial.

-

Vortex the mixture for 1 minute.

-

Incubate at 70°C for 60 minutes. This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte.[6][7]

-

After cooling to room temperature, the sample is ready for GC-MS injection.

-

-

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used for the analysis.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.[2][3] |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-550 in full scan mode for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis.[4] |

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data for the quantification of this compound.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 5 | 0.048 | 4.9 | 98.0 |

| 10 | 0.095 | 9.8 | 98.0 |

| 50 | 0.492 | 49.5 | 99.0 |

| 100 | 0.988 | 99.2 | 99.2 |

| 250 | 2.485 | 249.1 | 99.6 |

| 500 | 4.991 | 500.2 | 100.0 |

Linear Regression Equation: y = 0.01x - 0.002 Correlation Coefficient (r²): 0.9998

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Logical Relationship: Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the trimethylsilyl (TMS) derivative of this compound under electron ionization.

Expected Results and Discussion

The derivatized this compound is expected to elute as a sharp, symmetrical peak from the GC column under the specified conditions. In full scan mode, the mass spectrum should exhibit a molecular ion peak corresponding to the TMS-derivatized analyte. Key fragment ions would arise from the loss of a methyl group ([M-15]⁺) from the TMS moiety or the methoxy group, and the loss of the entire TMS group ([M-73]⁺). Further fragmentation of the pyridine ring would also produce characteristic ions that can be used for structural confirmation.[8][9] For quantitative analysis using SIM mode, characteristic and abundant ions of the derivatized analyte and the internal standard should be selected to ensure high sensitivity and specificity.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The sample preparation and derivatization protocols are crucial for achieving reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and metabolic analysis.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. metbio.net [metbio.net]

- 5. uoguelph.ca [uoguelph.ca]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for In Vitro Evaluation of 6-Methoxy-5-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction